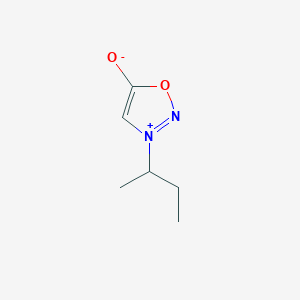
Tetraethyldiphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyldiphosphine is an organophosphorus compound with the molecular formula C₈H₂₀P₂. It is a tertiary phosphine, characterized by the presence of two phosphorus atoms bonded to ethyl groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethyldiphosphine can be synthesized through the reaction of ethylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of ethylmagnesium bromide by reacting ethyl bromide with magnesium in dry ether.
- Addition of phosphorus trichloride to the ethylmagnesium bromide solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyldiphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and triflates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Tetraethyldiphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: It is studied for its potential use in biological systems, particularly in the development of phosphine-based drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the synthesis of various organophosphorus compounds, which are important in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tetraethyldiphosphine involves its interaction with molecular targets through its phosphorus atoms. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the lone pairs of electrons on the phosphorus atoms, which can form bonds with electrophiles. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylphosphine: Similar in structure but contains only one phosphorus atom.
Tetraethylphosphonium: Contains a phosphonium center instead of a phosphine.
Diphenylphosphine: Contains phenyl groups instead of ethyl groups.
Uniqueness
Tetraethyldiphosphine is unique due to the presence of two phosphorus atoms bonded to ethyl groups, which imparts distinct reactivity and properties compared to other phosphines. Its ability to form stable complexes with metals and participate in various chemical reactions makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
3040-63-9 |
|---|---|
Formule moléculaire |
C8H20P2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
diethylphosphanyl(diethyl)phosphane |
InChI |
InChI=1S/C8H20P2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
UVTLTCJBYXBVBA-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)P(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


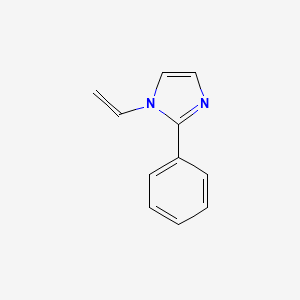
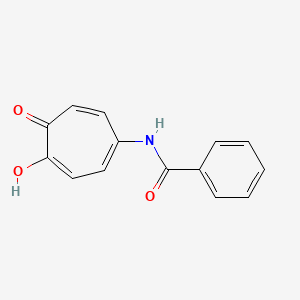
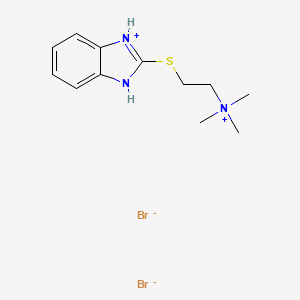
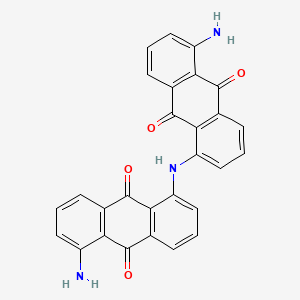


![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
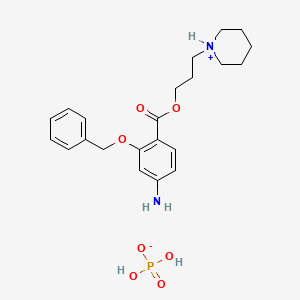
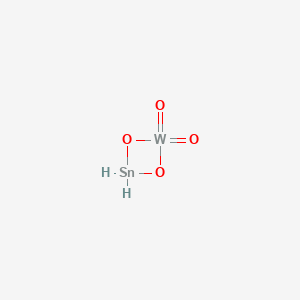
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)


